tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate
Overview
Description
Tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate, also known as 2-{[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamoyl}t-butyl ester, is an organic compound that can be synthetically produced in the laboratory. It is a derivative of carbamic acid, a type of compound that is used in a wide range of applications, from pharmaceuticals to agriculture. This compound has been studied extensively in recent years due to its potential as a therapeutic agent.
Scientific Research Applications
Tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate has a wide range of scientific research applications. It has been used as a model compound to study the mechanism of enzyme-catalyzed reactions, as well as a tool to study the effects of enzyme inhibitors on enzyme activity. It has also been used to study the structure-activity relationships of enzyme inhibitors. In addition, it has been used in the synthesis of other compounds, such as tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate{[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamoyl}t-butyl amide.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate is not yet fully understood. However, it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. This mechanism of action has been studied extensively in recent years and is believed to be the primary mode of action of this compound.
Biochemical and Physiological Effects
Tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate has been studied extensively in recent years due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have anti-tumor activity in certain types of cancer cells. It has also been shown to have immunosuppressive activity, which may be useful in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate in lab experiments is its low cost and easy synthesis. In addition, it is a relatively non-toxic compound and can be safely handled in the laboratory. However, its mechanism of action is not yet fully understood, and it is not yet known if it has any potential therapeutic applications.
Future Directions
There are many potential future directions for the study of tert-butyl N-[(2Z)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(2,4-dimethoxyphenyl)-tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate(hydroxyimino)ethyl]carbamate. These include further research into its mechanism of action, as well as its potential therapeutic applications. In addition, further research into its synthesis and structure-activity relationships could lead to the development of more potent and selective enzyme inhibitors. Finally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents for the treatment of various diseases.
properties
IUPAC Name |
tert-butyl N-[(2Z)-2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(18)16-9-12(17-19)11-7-6-10(20-4)8-13(11)21-5/h6-8,19H,9H2,1-5H3,(H,16,18)/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHBRBIMEJUOSB-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N\O)/C1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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